Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring system Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine with piperidine under controlled conditions to form the intermediate, which is then further reacted with methyl pyrimidine-5-carboxylate. The reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: These include compounds like 2,4-diaminopyrimidine and 5-fluorouracil, which also exhibit diverse biological activities.
Piperidine derivatives: These include compounds like piperine and piperidine-4-carboxylic acid, known for their pharmacological properties.
Uniqueness
Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate is unique due to its specific combination of pyrimidine and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-3-6-18-14(20-11)12-4-7-21(8-5-12)15-13(16(22)23-2)9-17-10-19-15/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUQDJZGJIANBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCN(CC2)C3=NC=NC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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